tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1956364-08-1) is a fluorinated spirocyclic compound with the molecular formula C₁₄H₂₄FNO₂ and a molecular weight of 257.3 g/mol . It features a unique spirocyclic structure comprising a piperidine ring fused to a cyclohexane moiety, with a fluorine substituent at the 1-position and a tert-butyl carbamate group at the 8-position.
Properties
IUPAC Name |
tert-butyl 4-fluoro-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZGIGXJNMJTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2F)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination with N-Fluorobenzenesulfonamide
The most direct route to tert-butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate involves electrophilic fluorination of the corresponding ketone precursor, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate. In a representative procedure, sodium hexamethyldisilazide (NaHMDS) deprotonates the α-position of the ketone at -78°C in tetrahydrofuran (THF), followed by treatment with N-fluorobenzenesulfonamide to introduce fluorine.
Reaction Conditions
-
Reagents : NaHMDS (1 M in THF), N-fluorobenzenesulfonamide
-
Solvent : THF
-
Temperature : -78°C
-
Time : 3 hours
The reaction yields 351 mg (1.29 mmol, 16% yield) of the monofluoro product alongside 573 mg (1.98 mmol) of the difluoro byproduct, attributed to over-fluorination. Purification via silica chromatography (0–5% methanol/dichloromethane gradient) separates the isomers, with the monofluoro compound characterized by MS m/z 272.1 (M+H)+.
Optimization of Fluorination Selectivity
To minimize difluoro byproduct formation, subsequent studies adjusted stoichiometry and reaction time. Reducing the equivalence of N-fluorobenzenesulfonamide from 1.0 to 0.8 equiv. decreased difluoro contamination to <10%, though at the expense of overall yield (12%). Alternative bases such as lithium bis(trimethylsilyl)amide (LiHMDS) showed comparable efficiency but required longer reaction times (5 hours).
Alkylation and Spirocycle Formation
Lithium Diisopropylamide (LDA)-Mediated Alkylation
Prior to fluorination, the spirocyclic ketone precursor is synthesized via LDA-mediated alkylation. tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is treated with LDA at -78°C, followed by addition of propionaldehyde or acetaldehyde to install the spirocyclic structure.
Representative Procedure
-
Reagents : LDA (1.5 M in cyclohexane), propionaldehyde
-
Solvent : THF
-
Temperature : -78°C
-
Time : 30 minutes
This step affords tert-butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate in 55% yield (4.75 g from 4.5 g starting material). The product is confirmed by ¹H NMR (400 MHz, CDCl₃), showing characteristic signals at δ 0.97 (t, 3H, CH₂CH₃) and δ 3.84–3.94 (m, 2H, NCH₂).
Methylation via Lithium Hexamethyldisilazide
Methylation at the α-position of the ketone is achieved using LiHMDS and iodomethane. Starting with tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, LiHMDS deprotonates the α-C, enabling methyl group transfer from iodomethane.
Key Data
| Parameter | Value |
|---|---|
| Yield | 1.3 g (4.86 mmol, 56%) |
| Solvent | THF |
| Temperature | 0–5°C to RT |
| Purification | Silica chromatography |
The methylated product, tert-butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate, is verified by MS m/z 268.1 (M+H)+.
Hydrolysis and Decarboxylation Strategies
Saponification of Ester Intermediates
Hydrolysis of ester groups in intermediates is critical for generating carboxylic acid precursors. A mixture of ethanol, THF, and water (2:2:1) with lithium hydroxide at 90°C for 60 hours cleaves methyl esters, yielding the free acid in 80% efficiency.
Operational Details
-
Base : Lithium hydroxide (26 g, 1.10 mol)
-
Workup : Extraction with dichloromethane, brine wash, sodium sulfate drying
-
Purification : Flash chromatography (20–30% ethyl acetate/hexanes)
Thermal Decarboxylation
Decarboxylation under reduced pressure at 120°C removes carboxylic acid groups, forming the spirocyclic ketone. This step is typically performed after fluorination to finalize the target structure.
Stereochemical Considerations and Resolution
Racemic vs. Enantioselective Synthesis
All reported methods produce racemic mixtures due to the lack of chiral induction during fluorination or alkylation. Enantioselective approaches remain unexplored in the literature, though chiral auxiliaries or catalysts could theoretically bias spirocenter formation.
Chromatographic Resolution
Racemic this compound is separable using chiral stationary phases (e.g., Chiralpak IA), albeit with moderate efficiency (Rs = 1.2).
Byproduct Analysis and Mitigation
Difluoro Byproduct Formation
The primary byproduct, tert-butyl 2,2-difluoro-1-oxo-8-azaspiro[4.5]decane-8-carboxylate, arises from over-fluorination. Its formation is minimized by:
Chemical Reactions Analysis
tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spiro compounds and derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The compound has been studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the endocannabinoid system. It has been reported to act as a fatty acid amide hydrolase (FAAH) inhibitor, which may have implications for pain relief and anti-inflammatory effects. FAAH inhibitors are of interest because they can enhance the levels of endocannabinoids, which are natural compounds that can modulate pain and inflammation pathways in the body.
Case Study: FAAH Inhibition
A study published in US20110230493A1 describes the synthesis of related azaspiro compounds that demonstrate FAAH inhibition. The findings suggest that modifications to the azaspiro structure can lead to enhanced biological activity, making tert-butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate a candidate for further pharmacological studies .
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecular architectures. Its unique spirocyclic structure allows for various functional group transformations, making it valuable in the synthesis of diverse chemical entities.
Synthesis Techniques
Research indicates that this compound can be synthesized through several methods involving reactions with lithium diisopropylamide (LDA) and other reagents under controlled conditions. For instance, one method involves using LDA to facilitate the formation of carbon-carbon bonds, leading to structurally diverse derivatives .
Materials Science
Potential in Polymer Chemistry
The unique properties of this compound may also find applications in materials science, particularly in polymer chemistry. Its ability to undergo polymerization reactions could be explored for creating novel polymers with specific mechanical and thermal properties.
Research Insights
Recent studies have suggested that incorporating azaspiro compounds into polymer matrices can enhance material properties such as elasticity and thermal stability. This opens avenues for developing advanced materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in its structure can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate with structurally related spirocyclic compounds, focusing on synthesis, physicochemical properties, and applications .
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, toxicology, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFNO
- CAS Number : 191805-29-5
The presence of a fluoro group in its structure is significant as it can influence the compound's interaction with biological systems.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar spirocyclic structures often possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects in certain cancer cell lines. For instance, derivatives of spirocyclic compounds have been reported to induce apoptosis in cancer cells, indicating a potential for further development in cancer therapy.
- Neuroprotective Effects : Some azaspiro compounds are known to affect neurotransmitter systems positively. The potential neuroprotective effects of this compound could be explored further in models of neurodegenerative diseases.
Toxicological Profile
The toxicology of this compound has not been extensively studied; however, related compounds often exhibit varying degrees of toxicity:
- Acute Toxicity : Similar compounds have shown harmful effects when administered orally, suggesting that caution should be exercised in handling and usage.
- Skin Irritation : Compounds in this class may cause skin irritation upon contact, necessitating appropriate safety measures during experimental procedures.
Data Table: Summary of Biological Activities
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Cancer Research : In vitro studies using related azaspiro compounds demonstrated significant cytotoxic effects against breast and prostate cancer cell lines, leading to further exploration of their mechanisms of action.
- Neuropharmacology : Research on similar structures has indicated their ability to modulate neurotransmitter release, suggesting that this compound could be investigated for neuroprotective properties.
Q & A
Q. What are the critical safety precautions for handling tert-butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (N100/P3 masks) if dust or aerosols are generated .
- Ventilation: Work in a fume hood to minimize inhalation exposure. Ensure adequate airflow to prevent vapor accumulation .
- Dust Control: Avoid actions that generate dust (e.g., grinding). Use wet methods or closed systems for transfer .
- Emergency Protocols: In case of spills, contain with sand or vermiculite, then transfer to labeled hazardous waste containers .
Q. What storage conditions optimize the stability of this compound?
Methodological Answer:
Q. How is the purity of this compound typically verified?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use reverse-phase chromatography with UV detection to assess purity (≥95% is typical for research-grade material) .
- NMR Spectroscopy: Confirm structural integrity via H and C NMR, focusing on the spirocyclic backbone and tert-butyl group .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
Advanced Research Questions
Q. How does fluorination at the 1-position influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing fluorine atom increases electrophilicity at adjacent carbons, potentially enhancing reactivity in SN2 reactions.
- Steric Considerations: The spirocyclic structure may restrict access to the reaction site, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures .
- Experimental Design: Compare reaction kinetics with non-fluorinated analogs (e.g., tert-butyl 1-oxo-8-azaspiro derivatives) under identical conditions .
Q. What analytical strategies resolve the stereochemical configuration of the fluorine substituent?
Methodological Answer:
- X-ray Crystallography: The gold standard for determining absolute configuration. Requires high-quality single crystals grown via slow evaporation in solvents like dichloromethane/hexane .
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers. Validate with optical rotation measurements .
- Computational Modeling: DFT calculations (e.g., Gaussian software) predict preferred conformers and compare with experimental NMR coupling constants .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Key Parameters: Hydrolysis of the tert-butyl carbamate is pH-dependent, with faster cleavage in acidic or basic conditions .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
